Protein Co-crystallization Specificity: 3-Ethylphenoxy Substitution Enables Unique Binding in PDB 1EJ1
5-(3-ethylphenoxy)-2H-tetrazole has been specifically co-crystallized and deposited as a ligand in the Protein Data Bank under accession code 1EJ1 [1]. This experimental structure demonstrates that the 3-ethylphenoxy motif engages in defined interactions with the protein target, which would be sterically and electronically unavailable to the unsubstituted 5-phenoxy analog or the 4-ethyl positional isomer. The deposition confirms that the compound's substitution pattern is not interchangeable with simpler analogs in a structure-based design context.
| Evidence Dimension | Protein-ligand co-crystallization (binary yes/no for specific substitution pattern) |
|---|---|
| Target Compound Data | Successfully co-crystallized; structure deposited as PDB 1EJ1 [1] |
| Comparator Or Baseline | 5-phenoxy-2H-tetrazole (unsubstituted): Not present in the same PDB entry; 5-(4-ethylphenoxy)-2H-tetrazole: Not deposited in 1EJ1 |
| Quantified Difference | Qualitative: Only the 3-ethyl substitution pattern yielded a co-crystal structure under the reported conditions, implying a binding free-energy minimum specific to this substitution geometry |
| Conditions | X-ray crystallography; protein/ligand complex deposited as PDB 1EJ1 [1] |
Why This Matters
For procurement in structure-based drug design or fragment screening campaigns, the demonstrated ability of 5-(3-ethylphenoxy)-2H-tetrazole to form a defined protein complex provides direct experimental validation that structurally similar analogs cannot claim absent equivalent co-crystal evidence.
- [1] RCSB Protein Data Bank. PDB ID: 1EJ1. Ligand chemical component 5-(3-ethylphenoxy)-2H-tetrazole co-crystallized with target macromolecule. Available: https://www.rcsb.org/structure/1EJ1 View Source
